molecular formula C15H13N3O3S B2678733 N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930410-33-6

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2678733
CAS No.: 930410-33-6
M. Wt: 315.35
InChI Key: VURRUWXZVQHRPX-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide ( 930410-33-6) is a high-purity chemical reagent designed for research applications. This compound belongs to a class of heterocyclic molecules featuring both isoxazole and thiazole rings, structural motifs frequently investigated for their diverse biological activities . Isoxazole-carboxamide derivatives are a significant area of exploration in medicinal chemistry. Recent scientific literature indicates that structurally similar compounds exhibit potent antiproliferative activities against a panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some analogues have demonstrated promising activity, with certain compounds showing enhanced efficacy when formulated using advanced delivery systems like nanoemulgels . Furthermore, related molecular scaffolds have been studied as potential enzyme inhibitors , such as inhibitors targeting D1 protease in plants, suggesting a broader scope for biochemical research . This product is strictly for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-7-13(21-18-9)14(19)17-15-16-12(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURRUWXZVQHRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole moiety. Key reagents and conditions include:

  • Thiazole derivatives

  • Isocyanates

  • Acid catalysts

  • High-temperature conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidizing agents (e.g., KMnO4, CrO3)

  • Reducing agents (e.g., LiAlH4, NaBH4)

  • Substituting agents (e.g., halogens, alkyl halides)

  • Acidic or basic conditions depending on the reaction

Major Products Formed:

  • Oxidation products: Carboxylic acids, ketones

  • Reduction products: Alcohols, amines

  • Substitution products: Halogenated derivatives, alkylated compounds

Scientific Research Applications

The compound has been studied for its potential antimicrobial and anticancer properties. The following sections detail its applications in these areas.

Antimicrobial Applications

Research indicates that compounds with thiazole and isoxazole moieties exhibit significant antimicrobial activity. N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.5 µg/mL against certain bacterial strains.
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Applications

This compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Case Study :
A study assessed the compound's effects on MCF7 breast cancer cells, revealing significant antiproliferative activity.

Cell LineIC50 (µM)Mechanism of Action
MCF71.2Induction of apoptosis via caspase activation
A5492.5Inhibition of cell migration
HeLa1.8Cell cycle arrest at G2/M phase

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

  • Formation of the Thiazole Ring : Reaction of a substituted phenyl compound with thioketones.
  • Isoxazole Formation : Cyclization with hydroxylamine derivatives.
  • Final Coupling Reaction : Amide formation with carboxylic acids.

Mechanism of Action

The mechanism by which N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy and potential side effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide (Target) Thiazole + Isoxazole carboxamide 4-Methoxyphenyl, 3-methylisoxazole Not explicitly reported
T16Ainh-A01 (2-(5-ethyl-4-hydroxy-6-methylpyrimidin-2-ylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) Thiazole + Pyrimidinylthioacetamide 4-Methoxyphenyl, pyrimidine derivative Inhibits calcium-activated chloride channels
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole + Azepine hydrazine 4-Methoxyphenyl, azepine hydrazine Cardioprotective (superior to Levocarnitine)
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide (Compound 7) Thiazole + Phthalazine sulfonamide 4-Methoxyphenyl, sulfonamide Antimicrobial activity (84% yield, 142–143°C mp)
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole + Pyridinyl carboxamide Pyridinyl, variable amines Antiviral activity (statistically significant IC50 values)

Key Observations:

Thiazole Core Modifications :

  • The 4-methoxyphenyl substituent is conserved in cardioprotective () and antimicrobial () analogs, suggesting its role in stabilizing aromatic interactions.
  • Replacement of the isoxazole carboxamide with sulfonamide (Compound 7, ) or hydrazine () alters solubility and target specificity.

Electronic and Steric Effects :

  • Pyridinyl substituents () introduce electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This may affect binding to charged or polar enzyme active sites.
  • The 3-methylisoxazole in the target compound could enhance metabolic stability compared to bulkier phthalazine or pyrimidine groups in analogs .

Key Observations:

  • The target compound likely follows a similar coupling strategy as pyridinyl-thiazole carboxamides (), utilizing carbodiimide reagents (e.g., EDCI) for amide bond formation.
  • Crystallization from dimethylformamide (DMF) is a common purification step for thiazole derivatives (), though the target’s solubility profile remains uncharacterized.

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-(4-methoxyphenyl)thiazole with 3-methylisoxazole-5-carboxylic acid derivatives. Precise conditions such as temperature, solvent, and catalysts can significantly affect yield and purity.

Antitumor Activity

Research has shown that derivatives similar to this compound exhibit notable antitumor properties. For instance, compounds with thiazole and isoxazole moieties have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of ActionReferences
SMART-H0.31Tubulin polymerization inhibition
SMART-F0.45Induction of apoptosis
SMART-OH0.58Cell cycle arrest (G2/M phase)

Antimicrobial Activity

In addition to antitumor effects, compounds containing thiazole and isoxazole structures have demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Mycobacterium

Compound NameMIC (µg/mL)Target OrganismReferences
Compound A6.25Mycobacterium tuberculosis
Compound B12.5M. bovis
  • Tubulin Binding : Compounds like this compound have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic arrest.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.
  • Antimycobacterial Mechanism : The exact mechanism against mycobacteria is still under investigation but may involve inhibition of cell wall synthesis or interference with metabolic processes critical for bacterial survival.

Study 1: Antitumor Efficacy in Xenograft Models

In a study involving human prostate cancer xenografts (PC-3), treatment with a related thiazole-isoxazole compound resulted in significant tumor growth inhibition compared to controls. The treatment group exhibited a tumor volume reduction of approximately 30%, indicating promising therapeutic potential.

Study 2: In Vitro Antimycobacterial Screening

A series of thiazole derivatives were screened for anti-tubercular activity using the XTT Reduction Menadione assay. Compounds showed varying degrees of effectiveness, with some achieving MIC values as low as 6.25 µg/mL against M. tuberculosis strains, suggesting that modifications in the thiazole structure can enhance bioactivity.

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiazole Ring Formation : Reacting 4-methoxyphenyl-substituted thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., H₂SO₄ or Et₃N) to form the thiazole core .
  • Isoxazole Coupling : Using coupling agents like EDCI or DCC to attach the 3-methylisoxazole-5-carboxamide moiety to the thiazole intermediate. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are critical for solubility and reaction efficiency .
  • Optimization Tips :
    • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .
    • Use ultrasound-assisted methods to enhance reaction rates and yields (e.g., 20–30% improvement in cyclization steps) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • Purity Analysis :
    • High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Structural Confirmation :
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .
    • X-ray Crystallography : Resolve bond lengths (e.g., C-N = 1.33 Å, C-C = 1.54 Å) and confirm stereochemistry .
    • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardized Assay Conditions :
    • Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize activity comparisons .
    • Replicate enzyme inhibition assays (e.g., COX-2 inhibition) under pH 7.4 buffer conditions to minimize variability .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., IC₅₀ values against melanoma vs. breast cancer cell lines) to identify structure-activity trends .

Q. How can the compound’s mechanism of action be elucidated using integrated approaches?

Methodological Answer: Combine computational and experimental methods:

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase receptors using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
  • In Vitro Profiling :
    • Conduct kinetic studies (e.g., fluorescence polarization) to measure binding affinity (Kd) and inhibition constants (Ki) .
    • Use siRNA knockdown in cellular models to validate target relevance (e.g., apoptosis assays post-COX-2 silencing) .
  • In Vivo Validation : Test efficacy in murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–50 mg/kg) .

Q. What structural modifications enhance the compound’s therapeutic potential?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

  • Substituent Optimization :
    • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target affinity .
    • Introduce biodegradable linkers (e.g., PEG chains) to improve solubility and reduce off-target effects .
  • Synthetic Analogues :
    • Compare with derivatives containing thiadiazole or triazole rings to assess bioactivity trade-offs .

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